2-(Piperidin-1-yl)benzo[d]oxazol-5-amine

Catalog No.
S12251396
CAS No.
M.F
C12H15N3O
M. Wt
217.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperidin-1-yl)benzo[d]oxazol-5-amine

Product Name

2-(Piperidin-1-yl)benzo[d]oxazol-5-amine

IUPAC Name

2-piperidin-1-yl-1,3-benzoxazol-5-amine

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C12H15N3O/c13-9-4-5-11-10(8-9)14-12(16-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2

InChI Key

HUBLYOMFVGUXJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)N

2-(Piperidin-1-yl)benzo[d]oxazol-5-amine is a chemical compound characterized by its unique structure, which combines a piperidine ring with a benzoxazole moiety. The molecular formula for this compound is C12H14N2O, and it is part of the benzoxazole family, known for its diverse biological activities and applications in medicinal chemistry. Benzoxazoles are heterocyclic compounds that typically consist of a benzene ring fused to an oxazole ring, which contributes to their stability and reactivity in various chemical environments.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, resulting in corresponding oxides.
  • Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride or sodium borohydride, yielding amines or alcohols.
  • Substitution: The benzoxazole ring allows for electrophilic and nucleophilic substitution reactions, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
  • Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
  • Substitution: Halogens, alkylating agents; solvents like dichloromethane or dimethylformamide.

Research has indicated that 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine exhibits significant biological activity. It has been explored for its potential as an antimicrobial agent, anti-inflammatory compound, and anticancer drug. The compound may interact with various biological targets, including proteins involved in oxidative stress response and inflammation pathways .

Mechanism of Action

The compound's mechanism of action is thought to involve interactions with specific molecular targets, leading to alterations in their function. This can result in therapeutic effects such as inhibition of bacterial growth or modulation of inflammatory responses .

The synthesis of 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine typically involves cyclization reactions between appropriate precursors. A common method includes the reaction of 2-aminophenol with piperidinone in the presence of dehydrating agents like phosphorus oxychloride or polyphosphoric acid.

Synthetic Route Example

  • Starting Materials: 2-Aminophenol and piperidinone.
  • Reagents: Phosphorus oxychloride or polyphosphoric acid.
  • Conditions: Heating under reflux for several hours to facilitate cyclization.

In industrial settings, continuous flow processes may be employed to enhance yield and efficiency, reducing production costs.

The applications of 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine span various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic uses due to its biological activities.
  • Biological Imaging: Explored as a fluorescent probe due to its unique structural properties.
  • Material Science: Used as an intermediate in the synthesis of new materials with specific electronic properties .

Studies have shown that 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine interacts with various biomolecules. For instance, it may form hydrogen bonds with specific amino acids in proteins, influencing their activity and potentially leading to therapeutic effects. These interactions are crucial for understanding the compound's pharmacological profile and optimizing its use in drug development .

Several compounds share structural similarities with 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine:

Compound NameStructural FeaturesUnique Properties
6-Fluoro-3-(4-piperidinyl)benzisoxazoleContains a fluorine atomUsed in medicinal chemistry
2-(4-Piperidinyl)-1,3-benzoxazoleAnother benzoxazole derivativeSimilar pharmacological properties
2-AminobenzoxazoleBasic benzoxazole structurePotent inhibitor for specific receptors

Uniqueness

2-(Piperidin-1-yl)benzo[d]oxazol-5-amine stands out due to its specific combination of the benzoxazole and piperidine rings, which imparts unique biological activities and potential therapeutic applications not found in other similar compounds. Its ability to interact with multiple biological targets enhances its significance in drug discovery and development.

Molecular Architecture

2-(Piperidin-1-yl)benzo[d]oxazol-5-amine features a benzo[d]oxazole core, a bicyclic structure formed by the fusion of a benzene ring with an oxazole heterocycle. The oxazole moiety consists of one oxygen and one nitrogen atom within its five-membered ring. At position 2 of the benzoxazole system, a piperidin-1-yl group is attached via a nitrogen linkage, while position 5 contains a primary amine substituent. This arrangement creates a planar aromatic system with distinct electronic properties influenced by the electron-donating amine and the moderately basic piperidine group.

The molecular formula is hypothesized to be $$ \text{C}{12}\text{H}{15}\text{N}_{3}\text{O} $$, derived through comparative analysis with structurally analogous compounds such as 5-(1,2-oxazol-5-yl)-2-piperidin-1-ylaniline (C₁₄H₁₇N₃O) and 7-piperidin-1-yl-2,1,3-benzoxadiazol-4-amine (C₁₁H₁₄N₄O). The calculated molecular weight approximates 217.27 g/mol, slightly lower than the 243.30 g/mol observed in the oxazolyl-piperidine analogue.

Stereochemical Considerations

The compound lacks chiral centers due to the planar geometry of the benzoxazole core and the symmetrical substitution pattern of the piperidine ring. Piperidine adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain. This conformational flexibility may influence molecular interactions in biological systems.

Spectroscopic Signatures

While direct spectral data for 2-(piperidin-1-yl)benzo[d]oxazol-5-amine remains unavailable, inferences can be drawn from related structures:

  • ¹H NMR: Expected signals between δ 6.8–7.5 ppm for aromatic protons, δ 3.5–4.0 ppm for piperidine N-CH₂ groups, and δ 1.4–1.8 ppm for piperidine methylene protons.
  • ¹³C NMR: Characteristic peaks for oxazole carbons (δ 145–160 ppm), aromatic carbons (δ 110–130 ppm), and piperidine carbons (δ 25–50 ppm).
  • IR Spectroscopy: Strong absorption bands near 1650 cm⁻¹ (C=N stretching) and 3400 cm⁻¹ (N-H stretching).

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

217.121512110 g/mol

Monoisotopic Mass

217.121512110 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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